molecular formula C25H23F3N2O4S B1673531 Fonadelpar CAS No. 515138-06-4

Fonadelpar

Cat. No. B1673531
M. Wt: 504.5 g/mol
InChI Key: WWKYLBGQYALEDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fonadelpar, also known as SJP-0035, is a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonist . It is being developed by Senju Pharmaceutical as an ophthalmic solution . Fonadelpar was studied in a phase III clinical trial in the USA for the treatment of patients with dry eye disease . In addition, it was involved in a phase II clinical trial in the USA for the treatment of patients with moderate to severe corneal epithelial disorders .


Synthesis Analysis

An efficient new synthesis of Fonadelpar has been developed . The process involves the construction of the ethylene linker of Fonadelpar by coupling an advanced aldehyde and a ketone via Claisen–Schmidt condensation . This is followed by hydrogenation and an optimized process to obtain the isoxazole moiety . The convergent synthesis provides a robust and scalable approach to prepare the drug candidate in significantly fewer steps and with a higher yield .


Molecular Structure Analysis

The molecular formula of Fonadelpar is C25H23F3N2O4S . The InChIKey is WWKYLBGQYALEDL-UHFFFAOYSA-N . The average mass is 504.521 Da and the monoisotopic mass is 504.133057 Da .

Future Directions

Fonadelpar has been studied in phase III clinical trial in the USA for the treatment of patients with dry eye disease . This study was successfully completed . In addition, Fonadelpar was involved in a phase II clinical trial in the USA for the treatment of patients with moderate to severe corneal epithelial disorders . The future directions of Fonadelpar will likely depend on the results of these and any future clinical trials.

properties

IUPAC Name

2-[[5-methyl-3-[2-[4-propan-2-yl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]ethyl]-1,2-benzoxazol-6-yl]oxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23F3N2O4S/c1-13(2)23-21(35-24(29-23)15-4-6-16(7-5-15)25(26,27)28)9-8-18-17-10-14(3)19(33-12-22(31)32)11-20(17)34-30-18/h4-7,10-11,13H,8-9,12H2,1-3H3,(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKYLBGQYALEDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1OCC(=O)O)ON=C2CCC3=C(N=C(S3)C4=CC=C(C=C4)C(F)(F)F)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fonadelpar

CAS RN

515138-06-4
Record name Fonadelpar [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0515138064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fonadelpar
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16169
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FONADELPAR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FK5ZAD810Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fonadelpar
Reactant of Route 2
Fonadelpar
Reactant of Route 3
Fonadelpar
Reactant of Route 4
Fonadelpar
Reactant of Route 5
Fonadelpar
Reactant of Route 6
Fonadelpar

Citations

For This Compound
16
Citations
M Huang, M Sun, L Zhang, X Yang, Y Shi… - … Process Research & …, 2022 - ACS Publications
… To the best of our knowledge, the synthesis of fonadelpar is … route for the preparation of fonadelpar, which shortened the … of fonadelpar, making it suitable for large-scale production. …
Number of citations: 1 pubs.acs.org
H Miyake, P Daull, M Amrane - Handbook of Basic and Clinical Ocular …, 2022 - Elsevier
In this chapter, we will present an overview of the treatment approaches used for the management of signs and symptoms of dry eye as well as ocular pain. Following a brief description …
Number of citations: 0 www.sciencedirect.com
A Kattar, A Concheiro… - Expert Opinion on Drug …, 2021 - Taylor & Francis
Introduction: Diabetes is a pandemic disease that causes relevant ocular pathologies. Diabetic retinopathy, macular edema, cataracts, glaucoma, or keratopathy strongly impact the …
Number of citations: 5 www.tandfonline.com
A Zanfirescu, G Nitulescu, DP Mihai, GM Nitulescu - Pharmaceuticals, 2021 - mdpi.com
Chronic pain determines a substantial burden on individuals, employers, healthcare systems, and society. Most of the affected patients report dissatisfaction with currently available …
Number of citations: 14 www.mdpi.com
World Health Organization - WHO Drug Information, 2016 - apps.who.int
Il est notifié que, conformément aux dispositions du paragraphe 7 de la Procédure à suivre en vue du choix de Dénominations communes internationales recommandées pour les …
Number of citations: 3 apps.who.int
F Hong, P Xu, Y Zhai - International Journal of Molecular Sciences, 2018 - mdpi.com
Peroxisome proliferator-activated receptors (PPARs) are a well-known pharmacological target for the treatment of multiple diseases, including diabetes mellitus, dyslipidemia, …
Number of citations: 129 www.mdpi.com
HJ Federsel - Cell Reports Physical Science, 2023 - cell.com
What factors will play a role in the decision process when looking at the reasons for certain reactions being adopted for large-scale industrial applications? An examination reveals that …
Number of citations: 5 www.cell.com
H Ham, S Shin, GH Ko, SH Han, GU Han… - The Journal of …, 2021 - ACS Publications
A direct B(4)–H monoacyloxylation via a Pd-catalyzed regioselective B(4)–H activation of o-carborane acids with phenyliodonium dicarboxylates was developed, and a series of B(4)–H …
Number of citations: 15 pubs.acs.org
KA Morris, KM Arendt, SH Oh, D Romo - Organic letters, 2010 - ACS Publications
A double diastereoselective variant of the nucleophile-catalyzed aldol lactonization (NCAL) process is described. This strategy delivers β-lactone-fused carbocycles with good to …
Number of citations: 80 pubs.acs.org
TW Johnson, DJ Klemme, SH Oh - ACS Applied Materials & …, 2016 - ACS Publications
We present a new technique to engineer metallic interfaces to produce sharp tips with smooth curved surfaces and variable tip angles, as well as ridges with arbitrary contour shapes, …
Number of citations: 7 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.